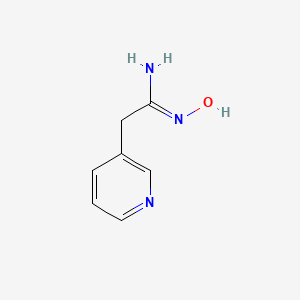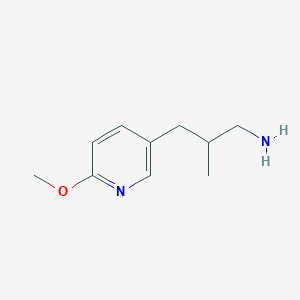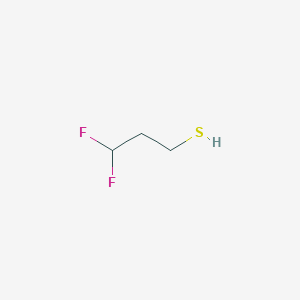
3,3-Difluoropropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoropropane-1-thiol: is an organosulfur compound characterized by the presence of a thiol group (-SH) and two fluorine atoms attached to the third carbon of a propane chainThe presence of fluorine atoms in this compound imparts unique chemical properties, making it a compound of interest in various scientific and industrial applications .
Mechanism of Action
Target of Action
Many compounds containing thiol groups are known to interact with proteins, particularly at cysteine residues. This is due to the reactivity of the thiol group, which can form covalent bonds with certain amino acid side chains .
Mode of Action
The compound could potentially act as an electrophile, reacting with nucleophilic sites on proteins. This could lead to modifications of the protein structure and function .
Biochemical Pathways
The exact pathways affected would depend on the specific proteins targeted by the compound. Thiol-containing compounds are known to play roles in various biochemical processes, including enzymatic reactions and antioxidant defense .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s reactivity, stability, and efficacy. For example, the reactivity of thiol groups can be influenced by the polarity of the medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluoropropane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,3-difluoropropyl halides with thiourea, followed by hydrolysis to yield the desired thiol. The reaction typically proceeds under mild conditions, with the thiourea acting as a sulfur nucleophile .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific details of these methods are often proprietary, but they generally aim to optimize reaction conditions such as temperature, pressure, and the use of catalysts to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropropane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in an alkyl halide.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea or sodium hydrosulfide (NaSH) as sulfur nucleophiles.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Alkyl thiols (R-SH) and corresponding halide salts.
Scientific Research Applications
Chemistry: 3,3-Difluoropropane-1-thiol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, thiols play a crucial role in redox reactions and cellular signaling. This compound may be used in studies investigating the effects of fluorinated thiols on biological systems and their potential therapeutic applications .
Industry: Industrially, this compound is utilized in the production of specialty chemicals, including polymers and surfactants. Its reactivity with various substrates under mild conditions makes it suitable for use in chemical manufacturing processes .
Comparison with Similar Compounds
3-Methyl-1-butanethiol: Known for its strong odor and use in skunk scent.
2-Butene-1-thiol: Another thiol with a distinctive smell, used in natural gas odorization.
Ethanethiol: A simple thiol added to natural gas for leak detection.
Uniqueness: 3,3-Difluoropropane-1-thiol is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to other thiols. The fluorine atoms increase the compound’s stability and reactivity, making it valuable in specialized applications where other thiols may not be suitable .
Properties
IUPAC Name |
3,3-difluoropropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2S/c4-3(5)1-2-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNOLQZVPBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
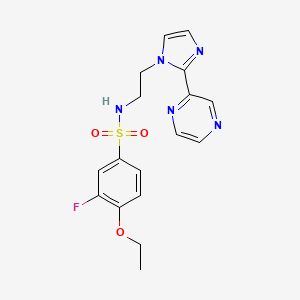
![7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488895.png)
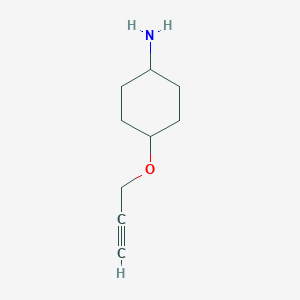

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2488899.png)
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
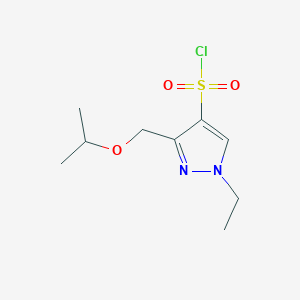
![N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2488907.png)
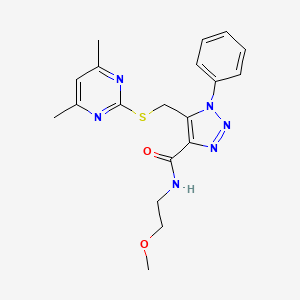

![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)
